Keto-Deoxy-Nonulonic acid Keto-Deoxy-Nonulonic acid Deaminoneuraminic acid is a ketoaldonic acid obtained formally by deamination of neuraminic acid. Although not containing nitrogen it is regarded as being a member of the sialic acid family.
Brand Name: Vulcanchem
CAS No.: 153666-19-4
VCID: VC20748410
InChI: InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
SMILES: C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Molecular Formula: C9H16O9
Molecular Weight: 268.22 g/mol

Keto-Deoxy-Nonulonic acid

CAS No.: 153666-19-4

VCID: VC20748410

Molecular Formula: C9H16O9

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Keto-Deoxy-Nonulonic acid - 153666-19-4

Description

Keto-Deoxy-Nonulonic acid, also known as 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN), is a member of the sialic acid family. It is a deaminated derivative of neuraminic acid and plays a significant role in various biological processes, particularly in bacterial polysaccharide synthesis and cellular interactions. KDN is characterized by its unique chemical structure, which contributes to its functional properties in biological systems.

Biological Significance

KDN is widely distributed in nature and is found in various organisms, including bacteria and higher eukaryotes. It plays a critical role in:

  • Cellular Recognition: KDN is involved in protein-carbohydrate interactions, influencing cell adhesion and signaling pathways.

  • Polysaccharide Synthesis: It is utilized by bacteria for the synthesis of lipopolysaccharides, which are vital components of bacterial cell walls.

Role in Disease

Research indicates that elevated levels of KDN are associated with certain cancers, where it may facilitate tumor progression by altering cell adhesion properties.

Biochemical Pathways

KDN is biosynthesized de novo from mannose, which is activated to form CMP-KDN before being transferred to acceptor sugar residues. This pathway is essential for the production of glycoproteins and glycolipids containing KDN.

Enzymatic Interaction

KDN interacts with specific enzymes that can cleave its glycosidic bonds. For instance, KDN-sialidases have been identified that specifically hydrolyze KDN-linked substrates more efficiently than conventional sialidases do for neuraminic acid.

Analytical Methods

Various analytical techniques are employed to study KDN:

  • High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of KDN alongside other sialic acids.

  • Gas Chromatography/Mass Spectrometry (GC/MS): Used for characterizing KDN derivatives after converting them into suitable forms for analysis.

Research Findings

Recent studies have highlighted several important findings regarding KDN:

  • Synthesis Pathways: Investigations into the biosynthetic pathways reveal that mutations in genes related to KDN production can significantly affect bacterial virulence.

  • Cellular Effects: Elevated expression of KDN has been observed in fetal human tissues compared to adult tissues, indicating its potential role in development and disease.

Key Research Insights

Study FocusFindings
Synthesis in BacteriaMutations affecting KDN production reduce virulence
Expression LevelsHigher in fetal tissues; implications for development
CAS No. 153666-19-4
Product Name Keto-Deoxy-Nonulonic acid
Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
IUPAC Name (4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
Standard InChIKey CLRLHXKNIYJWAW-QBTAGHCHSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O
SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Canonical SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Appearance Assay:≥95%A crystalline solid
Synonyms 2-KDN
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid
2-oxo-3-deoxy-D-glycero-galactononulosonic acid
3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
3-deoxyglycero-galacto-nonulosonic acid
3-deoxyglycerogalacto-2-nonulopyranosonic acid
deoxy-KDN
sialosonic acid
siaX
PubChem Compound 13991616
Last Modified Apr 15 2024

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